molecular formula C6H13NO8S B10779110 N-Sulfoglucosamine CAS No. 22487-35-0

N-Sulfoglucosamine

货号: B10779110
CAS 编号: 22487-35-0
分子量: 259.24 g/mol
InChI 键: KZWHEHSUEBTKJM-SLPGGIOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: N-Sulfoglucosamine can be synthesized through the chemical modification of glucosamine. The process typically involves the sulfonation of glucosamine using sulfonating agents like sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfo group at the desired position .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic modification of heparosan, a polysaccharide derived from Escherichia coli K5. The process includes base hydrolysis of N-acetyl groups followed by N-sulfonation to produce N-sulfoheparosan, which can be further modified to obtain this compound .

化学反应分析

Enzymatic Hydrolysis of N-Sulfoglucosamine

This compound sulfohydrolase (SGSH; EC 3.10.1.1) catalyzes the hydrolysis of the N-sulfo group from N-sulfo-D-glucosamine, yielding D-glucosamine and sulfate:

N-sulfo-D-glucosamine+H2OD-glucosamine+SO42\text{N-sulfo-D-glucosamine} + \text{H}_2\text{O} \rightleftharpoons \text{D-glucosamine} + \text{SO}_4^{2-}

This reaction is pivotal in heparan sulfate degradation. The enzyme’s mechanism involves:

  • Formylglycine (FGly70) : Hydrates to form a geminal diol, which coordinates with Ca²⁺ to activate nucleophilic attack on the sulfate group .

  • Histidine residues (His125, His181) : His181 protonates the nitrogen during S–N bond cleavage, while His125 facilitates sulfate release .

  • Aspartic acid (Asp273) : Deprotonates the geminal diol, enhancing nucleophilicity .

Kinetic Note : Recombinant human SGSH (rhSGSH) reduces heparan sulfate storage in MPS IIIA mice by 99.5% after seven weekly doses, demonstrating therapeutic efficacy .

Biosynthetic Sulfation and Deacetylation

The bifunctional enzyme N-deacetylase/N-sulfotransferase (NDST1) modifies heparosan during HS biosynthesis:

Reaction Sequence:

  • N-Deacetylation :

    GlcNAcNDST1 deacetylaseGlcNH2+CH3COO\text{GlcNAc} \xrightarrow{\text{NDST1 deacetylase}} \text{GlcNH}_2 + \text{CH}_3\text{COO}^-
  • N-Sulfation :

    GlcNH2+PAPSNDST1 sulfotransferaseGlcNS+PAP\text{GlcNH}_2 + \text{PAPS} \xrightarrow{\text{NDST1 sulfotransferase}} \text{GlcNS} + \text{PAP}

Key Findings :

  • Deacetylation is rate-limiting but accelerates when coupled with sulfotransferase activity .

  • NDST1’s sulfotransferase domain anchors heparosan first, enabling cooperative catalysis despite spatial separation of active sites .

ParameterN-Deacetylase ActivityN-Sulfotransferase Activity
Substrate AffinityKm=3.4 μMK_m = 3.4\ \mu MKm=0.5 mg/mLK_m = 0.5\ \text{mg/mL}
Catalytic Ratekcat=0.09 min1k_{\text{cat}} = 0.09\ \text{min}^{-1}kcat=0.21 min1k_{\text{cat}} = 0.21\ \text{min}^{-1}

Sulfamate Proton Exchange Dynamics

The sulfamate group (-NHSO₃⁻) in GlcNS exhibits pH-dependent proton exchange, influencing NMR detectability:

  • Fast Exchange Regime : At neutral pH, the sulfamate proton rapidly exchanges with solvent, rendering it NMR-invisible .

  • Slow Exchange Regime : Below pH 5.5 or at low temperatures (4°C), exchange slows, allowing detection of sulfamate protons .

NMR Chemical Shifts :

Microenvironment1H Shift (ppm)^1\text{H Shift (ppm)}15N Shift (ppm)^{15}\text{N Shift (ppm)}
GlcNS(6S)-UA(2S)8.28104.1
ΔUA(2S)-GlcNS(6S)8.32102.9
GlcNS(3S,6S)-UA(2S)8.19103.5

Anomeric Mutarotation Kinetics

GlcNS exhibits α/β anomer equilibrium in solution:

  • Equilibrium Ratio : 80:20 (α:β) after 48 hours .

  • Kinetics : Slower compared to glucose (Glc) or N-acetylglucosamine (GlcNAc), attributed to sulfamate group steric/electronic effects .

Therapeutic Implications

Deficiency in SGSH causes mucopolysaccharidosis IIIA (Sanfilippo syndrome), characterized by HS accumulation. Enzyme replacement therapy using rhSGSH:

  • Reduces lysosomal HS-NRE by >99% in murine models .

  • Normalizes neuroimmune markers (e.g., GFAP, C1QC) via intracerebroventricular delivery .

科学研究应用

Role in Lysosomal Storage Diseases

N-Sulfoglucosamine is crucial for the enzymatic activity of this compound sulfohydrolase (SGSH), which is involved in the degradation of heparan sulfate. Deficiencies in this enzyme lead to Mucopolysaccharidosis III (Sanfilippo syndrome), a severe lysosomal storage disorder characterized by neurodegeneration and cognitive decline.

Case Study: MPS IIIA

A study highlighted a novel mutation in the SGSH gene associated with MPS IIIA, demonstrating how genetic variations can impact enzyme function and lead to clinical manifestations such as neurodegeneration and behavioral changes . The accumulation of heparan sulfate due to SGSH deficiency results in significant neurological symptoms, underscoring the importance of this compound in maintaining cellular health.

Biochemical Assays

This compound is utilized in various biochemical assays to measure SGSH activity. One notable method involves using a fluorometric substrate (4MU-αGlcNS3) that allows for the quantification of SGSH activity through fluorescence measurement. This assay has been optimized for use in tissue homogenates, providing a reliable method for assessing enzyme activity linked to this compound metabolism .

Assay Conditions

The assay conditions significantly influence the results, including total protein content and incubation time. For accurate measurements, it is recommended to use freshly prepared homogenates with specific protein concentrations and incubation durations .

Therapeutic Research

Research into therapies for MPS IIIA has been significantly influenced by understanding this compound's role. Gene therapy approaches are being explored to restore SGSH function, with animal models providing insights into potential treatment efficacy and safety.

Animal Model Studies

Recent studies have developed immune-deficient mouse models for MPS IIIA to investigate disease progression and therapeutic interventions. These models allow researchers to study the effects of accumulated heparan sulfate on neurodevelopment and behavior, providing valuable data for future therapeutic strategies .

Structural Analysis and Characterization

Advanced analytical techniques such as NMR spectroscopy are employed to study the structural characteristics of this compound-containing compounds. These analyses help elucidate the structural variations that may impact biological activity and interactions with enzymes like SGSH .

Summary Table of Applications

Application AreaDescription
Lysosomal Storage DiseasesUnderstanding the role of this compound in diseases like Sanfilippo syndrome
Biochemical AssaysDevelopment of fluorometric assays for measuring SGSH activity
Therapeutic ResearchExploration of gene therapy options using animal models
Structural AnalysisUtilization of NMR spectroscopy for characterizing glycosaminoglycan structures

作用机制

N-Sulfoglucosamine exerts its effects primarily through its interaction with glycosaminoglycans. It binds to specific proteins, modulating their activity and influencing various biological processes. The molecular targets include enzymes involved in glycosaminoglycan metabolism, such as sulfatases and glycosyltransferases. The pathways involved are crucial for cell growth, differentiation, and signaling .

相似化合物的比较

Uniqueness: N-Sulfoglucosamine is unique due to its specific sulfo group, which imparts distinct biological properties. Its ability to interact with various proteins and enzymes makes it a valuable compound in both research and therapeutic applications .

生物活性

N-Sulfoglucosamine, primarily known through its role as a substrate for the enzyme this compound sulfohydrolase (SGSH), is integral to the metabolism of glycosaminoglycans (GAGs) such as heparan sulfate. This compound's biological activity is crucial in various physiological processes and its deficiency is linked to serious metabolic disorders, particularly mucopolysaccharidosis type IIIA (MPS IIIA).

Enzymatic Function and Mechanism

This compound sulfohydrolase catalyzes the hydrolysis of the terminal N-sulfated bond from heparan sulfate oligosaccharides. The enzymatic mechanism involves several key residues in the active site, including formylglycine (FGly70), two histidines (His125 and His181), and aspartic acid (Asp273) . The proposed mechanism consists of:

  • Hydration of FGly70 : This forms a geminal diol that coordinates with a calcium ion.
  • Deprotonation : Asp273 acts as a base, facilitating nucleophilic attack on the sulfate group.
  • Cleavage : The nitrogen-sulfur bond is cleaved, releasing the enzyme from the substrate .

This process is vital for the degradation of GAGs, and any disruption can lead to significant accumulation of partially degraded substrates, contributing to lysosomal storage disorders.

Mucopolysaccharidosis Type IIIA

MPS IIIA is caused by mutations in the SGSH gene, leading to deficient enzyme activity. Symptoms include developmental regression, seizures, and neurological deterioration due to heparan sulfate accumulation in lysosomes . A notable case study reported an 8-year-old female with MPS IIIA exhibiting severe clinical features and identified a novel mutation in the SGSH gene (c.630 G > T) .

Case Studies

  • Patient Analysis : In a study involving genomic analysis of an MPS IIIA patient, next-generation sequencing identified two mutations in SGSH. The pathogenicity of these mutations was assessed using bioinformatics tools, confirming their likely contribution to disease pathology .
  • Animal Models : Research using MPS IIIA mouse models has demonstrated that intracerebroventricular dosing of SGSH can reduce markers of brain lysosomal dysfunction, indicating potential therapeutic avenues for enzyme replacement or augmentation therapies .

Research Findings

Recent studies have focused on refining methods to measure SGSH activity accurately in various tissues:

  • A fluorimetric assay was adapted for brain homogenates to assess SGSH activity more effectively, providing insights into disease mechanisms and potential treatment outcomes .
  • Variations in assay parameters significantly affected SGSH activity measurements, highlighting the need for standardized protocols in clinical diagnostics .

Summary Table of Key Findings

Study/SourceFindings/Conclusions
Describes enzymatic mechanism involving key active site residues in SGSH.
Reports a novel mutation in SGSH linked to MPS IIIA with severe clinical manifestations.
Demonstrates efficacy of SGSH dosing in reducing brain dysfunction markers in MPS IIIA mice models.
Details modifications to fluorimetric assays for accurate measurement of SGSH activity in tissues.

属性

CAS 编号

22487-35-0

分子式

C6H13NO8S

分子量

259.24 g/mol

IUPAC 名称

[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamic acid

InChI

InChI=1S/C6H13NO8S/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6+/m0/s1

InChI 键

KZWHEHSUEBTKJM-SLPGGIOYSA-N

手性 SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O

规范 SMILES

C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。